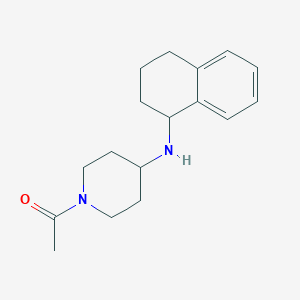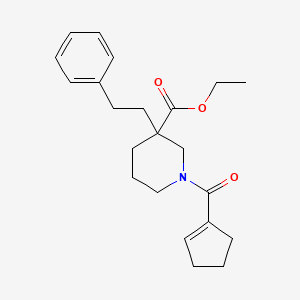![molecular formula C18H20ClN3O2 B6061816 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide](/img/structure/B6061816.png)
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide, also known as CPDC or CP-461, is a chemical compound used in scientific research. It is a potent inhibitor of the proteasome, a cellular complex responsible for protein degradation. CPDC has been studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders.
Mécanisme D'action
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide exerts its biological effects by inhibiting the proteasome, a cellular complex responsible for protein degradation. The proteasome plays a critical role in maintaining cellular homeostasis by degrading misfolded, damaged, or unwanted proteins. Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger apoptosis or activate cellular stress responses. 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide specifically targets the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of most cellular proteins.
Biochemical and Physiological Effects:
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide induces apoptosis by activating caspases and disrupting the mitochondrial membrane potential. It also inhibits cell cycle progression by downregulating cyclin-dependent kinases and upregulating cyclin-dependent kinase inhibitors. In neurodegenerative diseases, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide reduces the accumulation of misfolded proteins by inhibiting the proteasome. It also protects against oxidative stress and inflammation by activating antioxidant pathways and suppressing pro-inflammatory cytokines. In autoimmune disorders, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide suppresses the immune response by inhibiting T cell activation and reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of the proteasome, making it a valuable tool for studying proteasome function and its role in various diseases. It is also relatively stable and can be easily synthesized in large quantities. However, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has some limitations. It is highly hydrophobic and can be difficult to dissolve in aqueous solutions. It also has low bioavailability and may require high concentrations to achieve therapeutic effects in vivo.
Orientations Futures
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has several potential future directions for research. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide. Another area of interest is the study of 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide in combination with other therapeutic agents, such as immunomodulatory drugs or kinase inhibitors, to enhance their efficacy. 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide may also have potential applications in other diseases, such as viral infections or metabolic disorders. Finally, further studies are needed to elucidate the long-term safety and efficacy of 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide in vivo.
Méthodes De Synthèse
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide can be synthesized using a multi-step process starting from 4-chloroaniline. The first step involves the reaction of 4-chloroaniline with phosgene to form 4-chloroformylphenyl isocyanate. This intermediate is then reacted with 4-aminobenzoic acid to form 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Applications De Recherche Scientifique
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been shown to inhibit the growth of multiple myeloma cells by inducing apoptosis and blocking cell cycle progression. It has also been studied in combination with other chemotherapeutic agents to enhance their efficacy. In neurodegenerative diseases, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been shown to reduce the accumulation of misfolded proteins and protect against neuronal cell death. In autoimmune disorders, 3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide has been studied for its potential to suppress the immune response and reduce inflammation.
Propriétés
IUPAC Name |
3-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-22(2)17(23)12-5-13-3-8-15(9-4-13)20-18(24)21-16-10-6-14(19)7-11-16/h3-4,6-11H,5,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFAWXZZCCSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-N,N-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6061735.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-methoxy-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6061747.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6061754.png)

![methyl 3-[2-(2-fluorophenyl)ethyl]-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B6061768.png)
![2,4-dimethyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1,3-thiazole-5-carboxamide](/img/structure/B6061771.png)
![4-methyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6061774.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B6061787.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B6061795.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6061812.png)
![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)